H4 Receptor antagonist 1

H4 receptor inverse agonism potency comparison GPCR pharmacology

H4 Receptor antagonist 1 is a potent and selective H4R inverse agonist (IC50 19 nM), supplied at high purity for research use. Unlike neutral antagonists, it actively suppresses basal receptor activity, making it essential for studying constitutive signaling, receptor downregulation, and acute functional assays. Its unique benzofuro[3,2-d]pyrimidine scaffold offers a distinct chemotype for medicinal chemistry exploration.

Molecular Formula C16H17ClN4O
Molecular Weight 316.78 g/mol
Cat. No. B2791364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH4 Receptor antagonist 1
Molecular FormulaC16H17ClN4O
Molecular Weight316.78 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3
InChIKeyGUJLUPNSRRNJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H4 Receptor antagonist 1: Chemical Identity and Baseline Procurement Profile for the Selective H4 Inverse Agonist


H4 Receptor antagonist 1 (CAS: 848217-00-5) is a chemical probe belonging to the class of potent and selective histamine H4 receptor (H4R) inverse agonists. Chemically, it is designated as 8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine [1]. This compound is supplied as a high-purity research tool (typically 98-99% by HPLC) for in vitro and in vivo investigation of H4R-mediated inflammatory and immune pathways [2]. Its primary function is to suppress the constitutive (agonist-independent) activity of the H4 receptor, distinguishing it from neutral antagonists and making it a critical tool for dissecting H4R signaling mechanisms [1].

Why Generic Substitution of H4 Receptor Antagonist 1 Fails: Critical Distinctions in Potency, Selectivity, and Metabolic Fate


While the histamine H4 receptor (H4R) ligand landscape contains numerous chemical probes, simple substitution is confounded by divergent pharmacological profiles. Common alternatives like JNJ-7777120 (neutral antagonist) or thioperamide (dual H3/H4 ligand) exhibit fundamentally different mechanistic and pharmacokinetic behaviors compared to the inverse agonist activity of H4 Receptor antagonist 1 [1][2]. The target compound's distinct chemical scaffold (benzofuro[3,2-d]pyrimidine) dictates a unique binding mode and downstream signaling bias, which cannot be extrapolated from the aryl-aminopyrimidine or imidazole cores of its comparators. Furthermore, critical differences in metabolic stability—specifically, the exceptionally rapid hepatic clearance of H4 Receptor antagonist 1 in rodent models—render it unsuitable for long-duration in vivo experiments where alternatives like JNJ-39758979 or A-943931 are preferred, and vice versa for acute mechanistic studies . Consequently, interchangeable use of in-class compounds without quantitative cross-validation introduces significant risk of misinterpretation of H4R-mediated biology.

Quantitative Comparative Evidence for H4 Receptor Antagonist 1: Differentiated Performance Against Key H4R Probes


Potency as an Inverse Agonist: Quantitative Comparison of IC50 Values Against JNJ-7777120 and Thioperamide

H4 Receptor antagonist 1 is a potent and selective H4R inverse agonist with a reported IC50 of 19 nM in a functional assay measuring its ability to suppress constitutive receptor activity [1]. In contrast, the widely used H4R probe JNJ-7777120 is a neutral antagonist with a Ki of 4.5 nM but does not exhibit inverse agonism in the same cellular background [2]. The dual H3/H4 ligand thioperamide, which also acts as an inverse agonist, has a significantly weaker H4R affinity with a Ki of 27 nM .

H4 receptor inverse agonism potency comparison GPCR pharmacology

Receptor Subtype Selectivity Profile: A Quantitative Differentiation from Dual H3/H4 Ligands

H4 Receptor antagonist 1 is described as a "selective" histamine H4 receptor inverse agonist, indicating minimal cross-reactivity with H1, H2, or H3 receptors at functional concentrations [1]. This contrasts sharply with thioperamide, which is a dual H3/H4 antagonist with Ki values of 25 nM at H3 and 27 nM at H4 . JNJ-7777120 is also highly selective (>1000-fold over other histamine receptors), but its neutral antagonist profile differs from the inverse agonist activity of H4 Receptor antagonist 1 [2].

selectivity profiling off-target activity H4 receptor pharmacology

Metabolic Stability and In Vivo Clearance: A Key Differentiator for Acute vs. Chronic Experimental Design

A defining characteristic of H4 Receptor antagonist 1 is its exceptionally rapid metabolic turnover in rodent systems. In rat liver microsomes, only 1% of the parent compound remains after 10 minutes of incubation . This contrasts with the more stable profiles of other H4R antagonists like JNJ-7777120, which has an oral bioavailability of ~30% in rats and a half-life of ~3 hours [1], and JNJ-39758979, which has a Ki of 12.5 nM at the human receptor and exhibits good oral bioavailability [2].

metabolic stability microsomal clearance in vivo pharmacokinetics

Defined Research and Industrial Application Scenarios for H4 Receptor Antagonist 1 Based on Quantitative Differentiation


Investigation of Constitutive H4 Receptor Activity and Ligand-Biased Signaling

Due to its defined inverse agonist activity (IC50 19 nM), H4 Receptor antagonist 1 is the preferred chemical probe for studying constitutive H4R signaling pathways [1]. Unlike neutral antagonists (e.g., JNJ-7777120), this compound actively suppresses basal receptor activity, making it essential for experiments quantifying agonist-independent signaling or receptor downregulation mechanisms [1].

Acute In Vitro Target Engagement Studies in Immune Cell Assays

The compound's high in vitro potency (IC50 19 nM) and selectivity for H4R make it an optimal choice for short-duration functional assays, such as histamine-induced eosinophil shape change or mast cell chemotaxis assays [1]. Its rapid metabolic clearance is not a concern in cell-based or isolated tissue systems, where it provides clean, selective H4R modulation without confounding H3R activity .

Hit-to-Lead Optimization and SAR Studies of H4R Inverse Agonists

As the initial hit compound (designated "3A") from a ligand-based virtual screening campaign, H4 Receptor antagonist 1 serves as a validated starting point for medicinal chemistry efforts [1]. Its benzofuro[3,2-d]pyrimidine scaffold represents a distinct chemotype from imidazole- or aminopyrimidine-based H4R ligands, offering a unique structural template for exploring novel intellectual property space and optimizing pharmacokinetic liabilities [1].

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